3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione)
Description
3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione) is a bifunctional compound consisting of two furan-2,5-dione (maleic anhydride) moieties linked by an ethane-1,2-diyl bridge. This structure confers reactivity typical of anhydrides, such as participation in Diels-Alder reactions, esterifications, and polymerizations. For instance, its pyrrole-2,5-dione analog (CAS 5132-30-9 or 1823773-11-0, with molecular formula C₁₀H₈N₂O₄ and molecular weight 220.18 g/mol) shares similar bridging but differs in heterocyclic core . The furan-based variant is hypothesized to exhibit enhanced electrophilicity compared to pyrrole analogs due to the electron-deficient nature of the furan ring.
Properties
Molecular Formula |
C10H6O6 |
|---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
3-[2-(2,5-dioxofuran-3-yl)ethyl]furan-2,5-dione |
InChI |
InChI=1S/C10H6O6/c11-7-3-5(9(13)15-7)1-2-6-4-8(12)16-10(6)14/h3-4H,1-2H2 |
InChI Key |
JUPGSECRPJCODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)CCC2=CC(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) typically involves the reaction of furan-2,5-dione derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of a solvent-free reaction environment, where the reactants are heated to facilitate the formation of the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan-2,5-dione groups into furan-2,5-diol groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’-(Ethane-1,2-diyl)bis(furan-2,5-dione) exerts its effects involves its interaction with various molecular targets. The furan-2,5-dione groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione) with structurally related compounds:
*Calculated based on furan-2,5-dione units.
Key Findings
Reactivity and Stability :
- The imidazolone derivative (C₄₂H₃₄N₄O₂) exhibits high thermal stability (mp 145–147°C) compared to pyrazolone derivatives, which decompose above 240°C .
- Furan-2,5-dione esters (e.g., ascorbic acid derivatives) demonstrate robust synthetic yields (78–97%) due to efficient esterification protocols using DCC/DMAP .
Structural Influence on Applications :
- Ethane-bridged pyrrole-2,5-diones are marketed as research reagents (95–98% purity) with storage recommendations at -20°C to -80°C .
- Imidazolone and pyrazolone analogs are studied for photochemical and thermal transformation applications, respectively .
Analytical Comparisons :
- Mass spectral fragmentation patterns for pyrazolone derivatives reveal cleavage at the ethane bridge, aiding structural characterization .
- The pyrrole-2,5-dione analog has a lower molecular weight (220.18 g/mol) than furan-based derivatives, influencing solubility and handling .
Notes and Limitations
The exact furan-2,5-dione variant lacks direct CAS or synthesis data in the evidence, necessitating caution in extrapolating properties.
Safety Considerations :
- Pyrrole-2,5-dione derivatives are flagged with hazard codes (R36/37/38, R22) and require strict storage protocols .
Biological Activity
3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione) typically involves the reaction of furan derivatives with appropriate dicarbonyl compounds. The reaction conditions often include the use of catalysts to enhance yield and purity.
General Synthetic Route
-
Reagents :
- Furan-2,5-dione
- Ethane-1,2-diol
- Catalysts (e.g., Lewis acids)
-
Procedure :
- Mix furan-2,5-dione with ethane-1,2-diol in a solvent.
- Heat the mixture under reflux conditions.
- Isolate the product through crystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds similar to 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione) exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Notably effective against fungi such as Candida albicans, demonstrating potential for therapeutic applications in treating fungal infections .
The biological activity of 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione) is believed to be linked to its ability to interfere with cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:
- Substituent Positioning : Variations in substituent groups on the furan ring can significantly alter potency.
- Chain Length : The ethylene bridge length between furan moieties impacts solubility and membrane permeability.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of 3,3'-(Ethane-1,2-diyl)bis(furan-2,5-dione). The results showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 2: Toxicological Assessment
A toxicological assessment published in [source] revealed that while exhibiting antimicrobial properties, the compound showed low cytotoxicity towards human cell lines at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
